![molecular formula C10H8BrNO2 B12875501 1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a bromomethyl group attached to the benzoxazole ring, which is further substituted with an ethanone group
Preparation Methods
The synthesis of 1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone typically involves the bromination of a suitable precursor followed by cyclization to form the benzoxazole ring. One common synthetic route is as follows:
Bromination: The starting material, 4-methylbenzo[d]oxazole, is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. This step introduces the bromomethyl group at the 4-position of the benzoxazole ring.
Cyclization: The brominated intermediate is then treated with an appropriate base, such as sodium ethoxide or potassium carbonate, to induce cyclization and form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, allowing for substitution reactions with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with an amine can yield the corresponding aminomethyl derivative.
Oxidation: The ethanone group can undergo oxidation to form the corresponding carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the design of new drugs. Benzoxazole derivatives have shown promising activities against various diseases, including cancer, bacterial infections, and neurological disorders.
Biological Studies: The compound is used as a probe in biological studies to investigate the mechanism of action of benzoxazole-based drugs. It can be used to study the interaction of benzoxazole derivatives with biological targets such as enzymes and receptors.
Material Science:
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone is primarily related to its interaction with biological targets. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The benzoxazole ring can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: This compound lacks the bromomethyl group and has different reactivity and biological activity.
4-Methylbenzo[d]oxazole: This compound lacks both the bromomethyl and ethanone groups, resulting in different chemical properties and applications.
2-(Bromomethyl)benzo[d]oxazole: This compound has the bromomethyl group at a different position, leading to variations in reactivity and biological activity.
The presence of the bromomethyl and ethanone groups in this compound makes it unique and provides specific reactivity and biological properties that are not observed in other benzoxazole derivatives.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)10-12-9-7(5-11)3-2-4-8(9)14-10/h2-4H,5H2,1H3 |
InChI Key |
ZRYCOOKXTYANRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=C2O1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


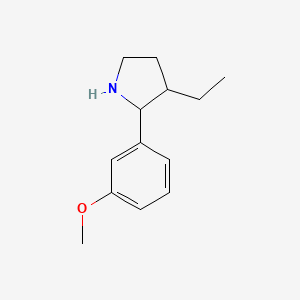
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
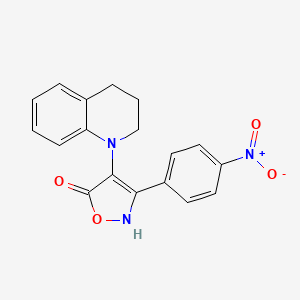
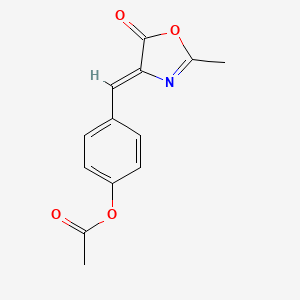
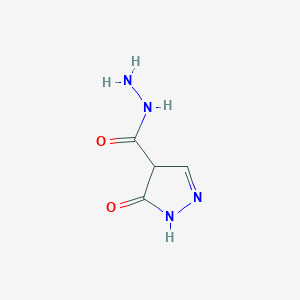
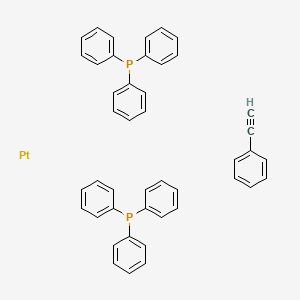
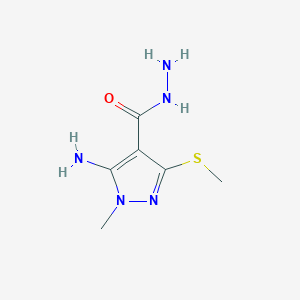
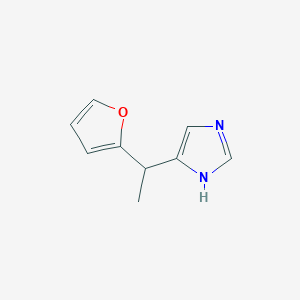
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
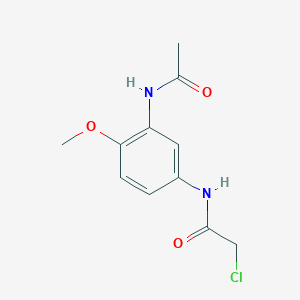
![7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)

![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
